1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde is a complex organic compound that features a cyclopropane ring, a silyl ether group, and an aldehyde functional group. This compound is notable for its use in organic synthesis, particularly in the protection of alcohols during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The cyclopropane ring is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized use in laboratory settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be selectively removed under acidic conditions or with fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Free hydroxyl groups.
Scientific Research Applications
1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde is used in various scientific research applications:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action for 1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This protection is crucial during complex synthetic sequences, allowing for selective reactions at other functional groups. The silyl ether can be removed under specific conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl chloride: A smaller silyl protecting group, offering less steric hindrance.
Triisopropylsilyl chloride: A bulkier silyl protecting group, providing greater steric protection.
Uniqueness
1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde is unique due to the combination of the tert-butyl(diphenyl)silyl group and the cyclopropane ring. This combination offers a balance of steric protection and reactivity, making it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
1-[2-[tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2Si/c1-21(2,3)25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24-17-16-22(18-23)14-15-22/h4-13,18H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNMYPVKUYHQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3(CC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144543-39-5 |
Source
|
Record name | 1-{2-[(tert-butyldiphenylsilyl)oxy]ethyl}cyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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